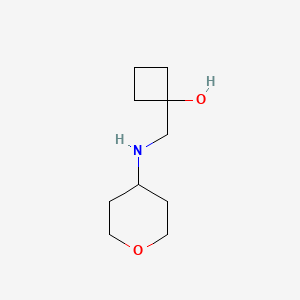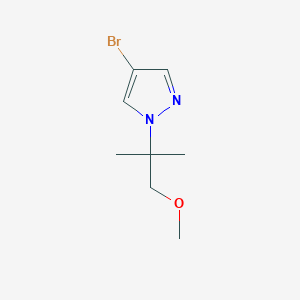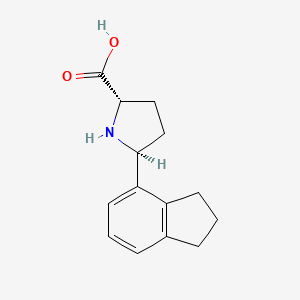
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: is a chiral compound with a unique structure that includes a pyrrolidine ring and an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Indane Moiety: The indane group can be introduced via a Friedel-Crafts alkylation reaction, where an indane derivative reacts with the pyrrolidine ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,5S) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing crystallization or distillation techniques to purify the compound.
Chiral Resolution: Using advanced chiral separation technologies to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indane moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidized Derivatives: Various ketones and aldehydes.
Reduced Products: Alcohols and amines.
Substituted Products: Compounds with new functional groups attached to the pyrrolidine ring.
Scientific Research Applications
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound .
(2S,5S)-5-(Phenyl)pyrrolidine-2-carboxylic acid: A similar compound with a phenyl group instead of the indane moiety.
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-methanol: A derivative with a hydroxyl group instead of the carboxylic acid.
Uniqueness
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: is unique due to its specific chiral configuration and the presence of both the pyrrolidine ring and the indane moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(2S,5S)-5-(2,3-dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO2/c16-14(17)13-8-7-12(15-13)11-6-2-4-9-3-1-5-10(9)11/h2,4,6,12-13,15H,1,3,5,7-8H2,(H,16,17)/t12-,13-/m0/s1 |
InChI Key |
IOGDKNPGWWWNEX-STQMWFEESA-N |
Isomeric SMILES |
C1CC2=C(C1)C(=CC=C2)[C@@H]3CC[C@H](N3)C(=O)O |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C3CCC(N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-(3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B13328770.png)
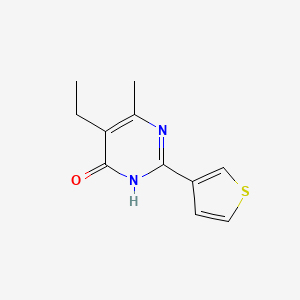
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B13328781.png)
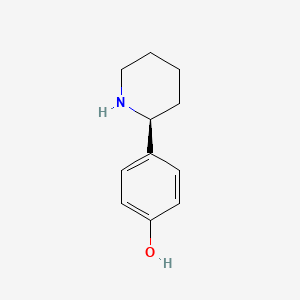
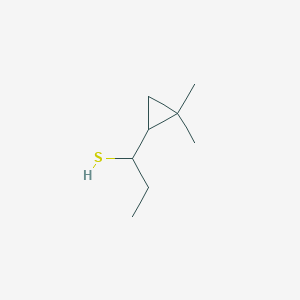


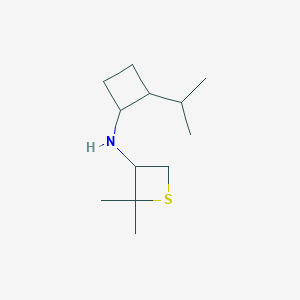
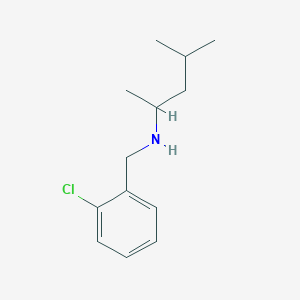
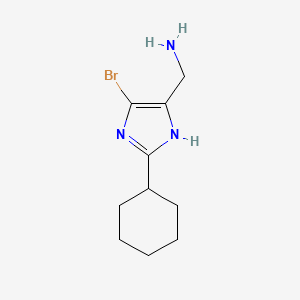
![4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B13328828.png)
